Tetraphenyllead

Description

Properties

IUPAC Name |

tetraphenylplumbane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/4C6H5.Pb/c4*1-2-4-6-5-3-1;/h4*1-5H; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBJSMHDYLOJVKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)[Pb](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20Pb | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20208203 | |

| Record name | Tetraphenyllead | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20208203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

515 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White powder; [Alfa Aesar MSDS] | |

| Record name | Tetraphenyllead | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19861 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

595-89-1 | |

| Record name | Tetraphenyllead | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=595-89-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetraphenyllead | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000595891 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetraphenyllead | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12568 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Tetraphenyllead | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20208203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetraphenyllead | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.976 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Tetraphenyllead | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2K9SW63R4N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Tetraphenyllead: A Comprehensive Technical Guide on its History, Synthesis, and Characterization

This in-depth technical guide provides a comprehensive overview of the history, discovery, and synthesis of tetraphenyllead. Designed for researchers, scientists, and drug development professionals, this document delves into the foundational chemistry of organolead compounds, offering field-proven insights and detailed experimental protocols.

Introduction to Organolead Chemistry

Organolead chemistry is the study of organometallic compounds containing at least one carbon-lead bond.[1] These compounds typically feature lead in the +4 oxidation state.[1] The carbon-lead (C-Pb) bond is weak, which allows for the easy homolytic cleavage to form free radicals.[2][3] This reactivity has historically been harnessed in applications such as its use as an anti-knocking agent in gasoline.[2][3] However, due to their toxicity, the use of organolead compounds is limited.[2]

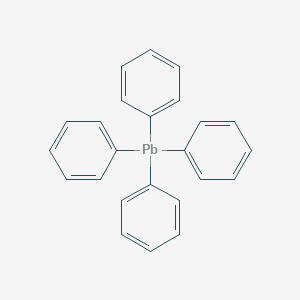

This compound, with the chemical formula Pb(C₆H₅)₄, is a white, solid organolead compound that serves as a key substance in various chemical syntheses.[4] It is insoluble in water but soluble in organic solvents like benzene and dioxane.[4]

The Dawn of Organolead Chemistry: A Historical Perspective

The journey into organolead chemistry began in 1853 with Carl Jacob Löwig, who first prepared ethyllead compounds by reacting a lead-sodium alloy with ethyl iodide.[1][5] This initial work produced a mixture that likely contained tetraethyllead (Et₄Pb) and hexaethyldilead (Et₆Pb₂).[1] Following this, in 1858, the first recognized organolead compound, hexaethyldilead, was synthesized.[2][3]

A significant advancement came in 1859 when George Bowdler Buckton successfully isolated pure tetraethyllead by reacting diethylzinc with lead(II) chloride.[1] The synthesis of tetramethyllead (Me₄Pb) by Auguste Cahours in 1861 further expanded the field.[5]

The turn of the 20th century brought a revolutionary new method for forming carbon-carbon bonds with the discovery of Grignard reagents by Victor Grignard in 1900.[5] It was only four years later, in 1904, that P. Pfeiffer and P. Truskier first utilized these reagents to synthesize this compound by reacting phenylmagnesium bromide with lead(II) chloride in diethyl ether.[5][6] This marked a pivotal moment in the synthesis of tetraorganolead compounds.

Synthesis of this compound: Methodologies and Mechanisms

The primary and most widely employed method for the laboratory synthesis of this compound involves the use of a Grignard reagent.[2][3][6] This section provides a detailed exploration of this synthetic route, including the underlying mechanism and a step-by-step experimental protocol.

The Grignard Reaction: A Powerful Tool for C-Pb Bond Formation

The synthesis of this compound via a Grignard reagent involves the reaction of phenylmagnesium bromide (C₆H₅MgBr) with lead(II) chloride (PbCl₂).[5][6] Phenylmagnesium bromide, a strong nucleophile and a strong base, is prepared by reacting bromobenzene with magnesium metal in an anhydrous ether solvent.[7][8]

The overall reaction is as follows:

4 C₆H₅MgBr + 2 PbCl₂ → Pb(C₆H₅)₄ + Pb + 4 MgBrCl[6]

The mechanism for this reaction has been a subject of study. An early proposed mechanism involved the formation of diphenyllead, which then disproportionates. However, later studies involving phenyllithium suggested a mechanism that did not involve the formation of metallic lead until the final stages.[9]

Experimental Protocol for this compound Synthesis

This protocol is based on established methods for the Grignard synthesis of this compound.[10][11]

Materials:

-

Magnesium turnings

-

Anhydrous diethyl ether

-

Bromobenzene

-

Lead(II) chloride (dry and finely ground)

-

Toluene (dry)

-

Hydrochloric acid (for workup)

-

Ice

Procedure:

-

Preparation of Phenylmagnesium Bromide: In a three-necked flask equipped with a reflux condenser, mechanical stirrer, and a dropping funnel, prepare phenylmagnesium bromide from magnesium and bromobenzene in anhydrous diethyl ether. The reaction is initiated by adding a small amount of bromobenzene to the magnesium in ether. Once the reaction starts, the remaining bromobenzene is added dropwise to maintain a gentle reflux.[10]

-

Reaction with Lead(II) Chloride: To the vigorously stirred solution of phenylmagnesium bromide, add dry toluene. Then, add dry, finely ground lead(II) chloride in portions.[11]

-

Reflux: The mixture is then refluxed with continuous stirring for several hours.[10]

-

Hydrolysis: After reflux, the reaction mixture is cooled and hydrolyzed by pouring it onto a mixture of crushed ice and hydrochloric acid with vigorous stirring.[10][11]

-

Workup and Isolation: The organic layer (ether-benzene or ether-toluene) is separated from the aqueous layer. The solvent is then removed by distillation to yield crude this compound.[10][11]

-

Purification: The crude product can be purified by recrystallization from a suitable solvent, such as benzene or chloroform.[10][11]

Characterization of this compound

The synthesized this compound can be characterized using various analytical techniques to confirm its identity and purity.

| Property | Value |

| Molecular Formula | C₂₄H₂₀Pb[4][12] |

| Molar Mass | 515.6 g·mol⁻¹[4] |

| Appearance | White powder[4] |

| Melting Point | 227–228 °C[4] |

| Solubility | Insoluble in water; soluble in benzene, dioxane, and carbon tetrachloride[4] |

Spectroscopic Data:

-

¹H NMR: The proton NMR spectrum of this compound shows characteristic signals for the phenyl protons.[12][13]

-

Mass Spectrometry: The mass spectrum provides information about the molecular weight and fragmentation pattern of the compound.[12][14]

-

IR Spectroscopy: The infrared spectrum displays vibrational modes characteristic of the phenyl groups and the C-Pb bond.[12][15]

Reactions and Applications of this compound

This compound undergoes several characteristic reactions. For instance, it can react with hydrogen chloride to substitute phenyl groups with chlorine atoms.[4][6] It also reacts with iodine to produce triphenyllead iodide.[4]

While the applications of many organolead compounds have diminished due to toxicity concerns, this compound and its derivatives have been explored in various areas of chemical synthesis. They can be used in coupling reactions between arene compounds and are more reactive than their organotin counterparts, making them useful for synthesizing sterically crowded biaryls.[3]

Safety and Toxicology

This compound is a toxic substance and should be handled with appropriate safety precautions.[16] It may be harmful if swallowed or inhaled and can cause damage to organs through prolonged or repeated exposure.[4][17] It is also suspected of damaging fertility or the unborn child.[4][17]

Conclusion

The discovery and synthesis of this compound represent a significant chapter in the history of organometallic chemistry. From Löwig's initial explorations into organolead compounds to the application of Grignard reagents by Pfeiffer and Truskier, the development of synthetic methodologies has been crucial. While the toxicity of organolead compounds necessitates careful handling and limits their widespread use, the chemistry of this compound continues to be of interest to researchers for specific synthetic applications. This guide has provided a detailed overview of its history, a robust protocol for its synthesis, and key characterization data, serving as a valuable resource for the scientific community.

References

- Organolead chemistry. (n.d.). Grokipedia.

- Organolead chemistry. (n.d.). In Wikipedia.

- Organolead compound. (n.d.). chemeurope.com.

- This compound. (n.d.). Wikiwand.

- Seyferth, D. (2001). The Rise and Fall of Tetraethyllead. 1. Discovery and Slow Development in European Universities, 1853−1920. Organometallics, 20(14), 2940–2955.

- This compound. (n.d.). PubChem.

- This compound. (n.d.). In Wikipedia.

- Huber, F. (1987). Pb organolead compounds. Part 1, Tetramethyllead.

- Tetraethyllead. (n.d.). In Wikipedia.

- The Rise and Fall of Tetraethyllead. 1. Discovery and Slow Development in European Universities, 1853−1920. (2001).

- Huber, F. (1987). Pb organolead compounds. Pt. 1. Tetramethyllead (Book). ETDEWEB - OSTI.

- Clark, R. J. H., Davies, A. G., & Puddephatt, R. J. (1969). Vibrational spectra and structure of organolead compounds. II. This compound, hexaphenyldilead, triphenyllead halides, and diphenyllead dihalides. Inorganic Chemistry, 8(3), 457–463.

- Tetraphenyl Lead - Optional[MS (GC)]. (n.d.). SpectraBase.

- Tetraphenyl lead. (n.d.). Chem-Impex.

- Gilman, H., & Robinson, J. (1927). THE PREPARATION OF TETRAPHENYL LEAD. Journal of the American Chemical Society, 49(9), 2315–2317.

- Leeper, R. W., Summers, L., & Gilman, H. (1954). Organolead Compounds. Chemical Reviews, 54(1), 101–167.

- This compound(595-89-1) 1H NMR spectrum. (n.d.). ChemicalBook.

- This compound. (n.d.). ChemBK.

- This compound. (n.d.). precisionFDA.

- Gilman, H., & Robinson, J. (1927). the preparation of tetraphenyl lead 1.

- This compound. (n.d.). Haz-Map.

- The Rise and Fall of Tetraethyllead. 2. (n.d.).

- Bindschadler, E., & Gilman, H. (1941). Mechanism of the Formation of Tetraphenyl-Lead from Lead Chloride and Phenyllithium. Proceedings of the Iowa Academy of Science, 48(1), 273–274.

- Grignard reagent. (n.d.). In Wikipedia.

- Phenylmagnesium bromide. (n.d.). In Wikipedia.

- This compound synthesis. (n.d.). ChemicalBook.

- Clark, J. (2023). an introduction to grignard reagents. Chemguide.

- Preparation of the Grignard reagent, phenylmagnesium bromide. (2012). Department of Chemistry, University of Missouri-St. Louis.

- Gilman, H., & Bailie, J. C. (1939). This compound and Diphenyllead Dihalides. Journal of the American Chemical Society, 61(3), 731–733.

- 7: The Grignard Reaction (Experiment). (2024). Chemistry LibreTexts.

- Singh, N. K., Singh, S. B., & Singh, J. (2004). Triorganosilicon (IV) compounds: synthesis, structural study, and biological activity. Journal of the Indian Chemical Society, 81(5), 400–403.

- Kadrowski, B. (2020, October 28). Grignard Reaction Experiment Part 2, Forming Phenylmagnesium Bromide [Video]. YouTube.

- Kumar, A., & Singh, R. (2021). Recent Developments in the Synthesis of Tetrazoles and their Pharmacological Relevance. Mini-Reviews in Medicinal Chemistry, 21(10), 1254–1273.

- Kadrowski, B. (2020, October 29).

- Phenylmagnesium bromide. (n.d.). PubChem.

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. Organolead chemistry - Wikipedia [en.wikipedia.org]

- 3. Organolead compound [chemeurope.com]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. This compound - Wikiwand [wikiwand.com]

- 7. Phenylmagnesium bromide - Wikipedia [en.wikipedia.org]

- 8. Chemistry 211 Experiment 2 [home.miracosta.edu]

- 9. scholarworks.uni.edu [scholarworks.uni.edu]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 13. This compound(595-89-1) 1H NMR [m.chemicalbook.com]

- 14. spectrabase.com [spectrabase.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. chembk.com [chembk.com]

- 17. This compound - Hazardous Agents | Haz-Map [haz-map.com]

Introduction: Situating Tetraphenyllead in the Dawn of Organometallic Chemistry

An In-depth Technical Guide to the Early Chemical Studies of Tetraphenyllead

This compound, with the chemical formula Pb(C₆H₅)₄, stands as a significant compound in the historical development of organometallic chemistry. As a white, crystalline solid, its study in the early 20th century provided fundamental insights into the nature of carbon-metal bonds, particularly within the heavier elements of the carbon group.[1][2] Unlike its more volatile and commercially significant cousins, tetraethyllead and tetramethyllead, this compound served as a stable, crystalline model compound, facilitating its isolation and characterization by the techniques available to early researchers.[3][4] This guide delves into the foundational studies that first elucidated the synthesis, properties, and chemical reactivity of this compound, offering a window into the experimental logic and discoveries that shaped this subfield of chemistry.

The Genesis of this compound: Early Synthesis and Discovery

The first successful synthesis of this compound was a direct application of a groundbreaking new tool in organic chemistry: the Grignard reagent. In 1904, P. Pfeiffer and P. Truskier reported its preparation by reacting phenylmagnesium bromide (C₆H₅MgBr) with lead(II) chloride (PbCl₂) in a diethyl ether solvent.[1][3]

The choice of a Grignard reagent was causal and strategic. Victor Grignard's discovery in 1900 provided chemists with a reliable method for forming carbon-carbon bonds, and its application was quickly extended to forming carbon-metal bonds.[3] The reaction with lead(II) chloride, however, is not a simple substitution. It proceeds via a disproportionation mechanism where a portion of the lead is reduced to its elemental form.[3][4]

The overall reaction is as follows: 4 C₆H₅MgBr + 2 PbCl₂ → Pb(C₆H₅)₄ + Pb + 4 MgBrCl[1]

This method became the standard for synthesizing symmetrical tetraorganolead compounds for decades and was a pivotal moment, demonstrating the utility of organomagnesium compounds in accessing heavier organometallics.[3] Later studies, particularly by Henry Gilman, would explore related syntheses using organolithium reagents and delve deeper into the reaction mechanisms, questioning the role of intermediate species like diphenyllead.[5][6]

Caption: The 1904 Grignard synthesis of this compound.

Experimental Protocol: The Pfeiffer and Truskier Synthesis (1904)

This protocol is a reconstruction based on the original method and standard laboratory practices of the era.

-

Preparation of Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel, magnesium turnings are placed in anhydrous diethyl ether under a dry atmosphere. Bromobenzene is added dropwise to initiate the formation of phenylmagnesium bromide. The reaction is typically exothermic and may require cooling to maintain a gentle reflux.

-

Reaction with Lead Chloride: Once the Grignard reagent formation is complete, a suspension of finely powdered, anhydrous lead(II) chloride in diethyl ether is added portion-wise to the stirred solution. The reaction mixture turns dark and thick due to the formation of elemental lead precipitate.

-

Workup and Isolation: The reaction mixture is refluxed for a short period to ensure completion. It is then carefully hydrolyzed by pouring it onto a mixture of ice and a dilute acid (e.g., hydrochloric or sulfuric acid) to dissolve the magnesium salts.

-

Extraction: The organic layer (diethyl ether) is separated. The aqueous layer is typically extracted again with ether to maximize the yield.

-

Purification: The combined ether extracts are dried over an anhydrous salt (e.g., sodium sulfate). The ether is then removed by evaporation. The crude solid residue is recrystallized from a suitable solvent, such as benzene or a toluene-ethanol mixture, to yield pure, white crystals of this compound.

Core Physicochemical Properties

Early researchers characterized this compound as a stable, white crystalline solid.[1] Its stability, particularly compared to the liquid tetraalkylleads, made it an ideal subject for physical measurements. The data gathered from these initial studies laid the groundwork for understanding the physical nature of heavy organometallic compounds.

| Property | Value | Source |

| Appearance | White powder or crystal | [1][2][7] |

| Molar Mass | 515.6 g/mol | [1] |

| Melting Point | 227–228 °C | [1][7][8] |

| Boiling Point | Decomposes at 270 °C | [1][7] |

| Density | 1.53 g/cm³ | [1][7] |

| Solubility | Insoluble in water. Soluble in benzene (15.4 g/L), dioxane (11.4 g/L), and carbon tetrachloride (8.04 g/L). | [1] |

Early Investigations into Chemical Reactivity

The chemical behavior of this compound was explored through its reactions with various reagents, revealing the nature and relative strength of the lead-carbon bond.

Reaction with Protic Acids

A key finding was the stepwise cleavage of the phenyl groups when this compound was treated with a solution of hydrogen chloride (HCl) in ethanol.[1] This demonstrated that the Pb-C bond was susceptible to protonolysis. The reaction proceeds sequentially, allowing for the isolation of intermediate phenyllead chlorides. This stepwise reactivity was crucial for synthesizing a wider range of organolead compounds.

-

Pb(C₆H₅)₄ + HCl → Pb(C₆H₅)₃Cl + C₆H₆

-

Pb(C₆H₅)₃Cl + HCl → Pb(C₆H₅)₂Cl₂ + C₆H₆

Caption: Stepwise cleavage of phenyl groups from this compound by HCl.

Reaction with Halogens

Similar to its reaction with acids, this compound reacts with halogens, resulting in the cleavage of Pb-C bonds. The reaction with iodine in a chloroform solvent was found to produce triphenyllead iodide, further establishing this reactivity pattern.[1]

Pb(C₆H₅)₄ + I₂ → Pb(C₆H₅)₃I + C₆H₅I

Sources

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | C24H20Pb | CID 72906 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. scholarworks.uni.edu [scholarworks.uni.edu]

- 6. pubs.acs.org [pubs.acs.org]

- 7. chembk.com [chembk.com]

- 8. This compound CAS#: 595-89-1 [m.chemicalbook.com]

A Technical Guide to the Molecular Orbital Theory of Tetraphenyllead Bonding

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetraphenyllead, Pb(C₆H₅)₄, is a significant organometallic compound whose stability and reactivity are dictated by the nuanced nature of its lead-carbon bonds.[1][2] A thorough understanding of its electronic structure is paramount for predicting its behavior and designing new applications. This guide provides an in-depth analysis of the bonding in this compound through the lens of Molecular Orbital (MO) theory. We will deconstruct the formation of its molecular orbitals, analyze the critical role of relativistic effects on the lead atom, and connect the theoretical framework to computational and experimental evidence. This document is intended to serve as a technical resource for professionals requiring a deep, mechanistic understanding of bonding in heavy p-block organometallic systems.

Introduction: The Significance of this compound

This compound (PbPh₄) is a white, crystalline solid that has been a subject of interest since its first synthesis in 1904 by Pfeiffer and Truskier.[1][3] It is synthesized via the reaction of a Grignard reagent, phenylmagnesium bromide, with lead(II) chloride.[1][3] Beyond its synthetic utility, PbPh₄ serves as a model compound for understanding the fundamental principles of bonding in organometallic compounds of heavy elements. Its applications, though limited by toxicity concerns, have spanned organic synthesis, polymer chemistry, and as a precursor for lead-based nanomaterials.[2]

A precise model of the electronic structure of PbPh₄ is essential for rationalizing its properties, such as its thermal stability and the reactivity of its Pb-C bonds.[1] While simpler bonding models like Valence Bond theory provide a basic picture, only Molecular Orbital (MO) theory can fully capture the delocalized nature of electrons and the subtle energetic interplay of atomic orbitals, particularly when dealing with a heavy element like lead.[4][5]

Core Principles: MO Theory in Heavy Organometallic Systems

Molecular Orbital (MO) theory posits that atomic orbitals (AOs) of constituent atoms combine to form a new set of molecular orbitals (MOs) that extend over the entire molecule.[4] This combination, mathematically described as a Linear Combination of Atomic Orbitals (LCAO), results in two primary types of MOs:

-

Bonding MOs: Formed by the constructive (in-phase) interference of AOs, these orbitals have lower energy than the parent AOs and concentrate electron density between the nuclei, stabilizing the molecule.[5]

-

Antibonding MOs: Formed by the destructive (out-of-phase) interference of AOs, these orbitals have higher energy, feature a node between the nuclei, and destabilize the molecule if populated by electrons.[5]

For a complex like this compound, we must consider the interaction between the valence AOs of the central lead atom and the group orbitals (or fragment orbitals) of the four phenyl (C₆H₅) ligands.

The Critical Influence of Relativistic Effects

For heavy elements like lead (Z=82), the high nuclear charge causes the inner-shell electrons to move at speeds approaching the speed of light. This necessitates the inclusion of relativistic effects to accurately describe their electronic structure.[6] These effects are not minor perturbations but are fundamental to lead's chemical behavior.[7]

The key relativistic effects are:

-

Direct Relativistic Effect (Contraction of s and p orbitals): The relativistic mass increase of electrons in s and p orbitals causes them to be drawn closer to the nucleus. This contraction lowers their energy and makes them less available for bonding.[8] This phenomenon is responsible for the well-known "inert pair effect," where the 6s² electrons of lead are reluctant to participate in bonding, favoring the +2 oxidation state over the +4 state.[6]

-

Indirect Relativistic Effect (Expansion of d and f orbitals): The contracted s and p orbitals provide more effective shielding of the nuclear charge. Consequently, the d and f orbitals are less tightly bound and expand radially, becoming higher in energy.[8]

-

Spin-Orbit Coupling: This effect splits orbitals with angular momentum (p, d, f) into different energy levels.[8]

For this compound, the relativistic contraction of the 6s orbital is particularly crucial. It lowers the energy of the 6s orbital, increasing the energy gap between it and the 6p orbitals and influencing its contribution to the Pb-C sigma bonds.

Constructing the Molecular Orbitals of this compound

The bonding in this compound, which has a tetrahedral geometry, can be understood by systematically combining the valence orbitals of lead with the symmetry-adapted linear combinations (SALCs) of the phenyl ligand orbitals.

Valence Orbitals:

-

Lead (Pb): The relevant valence orbitals are the 6s and the three 6p orbitals.

-

Phenyl Ligands (C₆H₅): Each phenyl group provides a σ-type orbital (primarily of sp² character from the carbon atom bonded to lead) directed towards the central metal atom. The π-system of the phenyl rings also provides orbitals that can potentially interact with lead's orbitals.

The Dominant σ-Bonding Framework

The primary bonding interactions are the four Pb-C σ bonds. The four σ-orbitals from the phenyl ligands combine to form SALCs of a₁ and t₂ symmetry in a tetrahedral environment.

-

The lead 6s orbital has a₁ symmetry and can overlap with the a₁ SALC of the ligands.

-

The lead 6p orbitals have t₂ symmetry and can overlap with the t₂ SALCs of the ligands.

This interaction leads to the formation of a set of four bonding MOs (one a₁ and three t₂) and a corresponding set of four antibonding MOs (a₁* and t₂*). The eight valence electrons that constitute the Pb-C framework fill the four bonding molecular orbitals.

| Orbital Interaction | Symmetry | Resulting MOs | Description |

| Pb(6s) + Phenyl(σ-SALC) | a₁ | a₁(bonding), a₁(antibonding) | A strong, spherically symmetric interaction forming the core of the Pb-C bonds. |

| Pb(6p) + Phenyl(σ-SALC) | t₂ | t₂(bonding), t₂(antibonding) | Three degenerate bonding interactions directed along the axes of the tetrahedron. |

The Role of π-Interactions

While the σ-framework dominates, potential π-interactions can occur between the d-orbitals of lead and the π-system of the phenyl rings. However, studies on analogous Group 14 tetraphenyl compounds suggest that the interaction between the central atom and the phenyl ligands is weak.[9] The primary electronic transitions observed in photoelectron spectra are largely characteristic of the unperturbed benzene π-system, indicating minimal mixing with the central atom's orbitals.[9] Therefore, the contribution of π-bonding to the overall stability of this compound is considered minor compared to the robust σ-bonds.

Computational and Spectroscopic Validation

Modern computational chemistry provides a powerful toolkit for validating and refining the qualitative MO model.[10] Techniques like Density Functional Theory (DFT) allow for the precise calculation of molecular orbital energies and compositions.

A Typical Computational Workflow

A computational investigation into the electronic structure of this compound would follow a protocol similar to the one outlined below. This workflow represents a standard approach for gaining quantitative insight into molecular bonding.[11]

Caption: A standard DFT workflow for analyzing molecular orbitals.

Such calculations would confirm that the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are primarily localized on the phenyl rings' π-system and the Pb-C σ* antibonding orbitals, respectively. This distribution is key to understanding the molecule's reactivity, such as its susceptibility to electrophilic attack on the phenyl rings and the cleavage of the Pb-C bond.[1]

Experimental Evidence from Photoelectron Spectroscopy

Conclusion and Outlook

The bonding in this compound is best described by a molecular orbital model dominated by a strong tetrahedral σ-framework formed from the overlap of lead's 6s and 6p orbitals with the σ-orbitals of the four phenyl ligands. Relativistic effects, particularly the contraction of the 6s orbital, are not merely corrections but are fundamental in determining the energy levels and bonding contributions of the lead valence orbitals. While potential π-interactions exist, both computational and spectroscopic data indicate they play a minor role. This MO description provides a robust and predictive framework for understanding the stability, electronic properties, and reactivity of this compound and serves as a valuable model for other heavy p-block organometallic compounds.

References

-

This compound - Wikipedia. Wikipedia. [Link]

-

The UV gas-phase photoelectron spectra of group IVB tetraphenyl derivatives. (1984). Journal of Electron Spectroscopy and Related Phenomena. [Link]

-

The Rise and Fall of Tetraethyllead. 1. Discovery and Slow Development in European Universities, 1853−1920. (2003). Organometallics, ACS Publications. [Link]

-

Synthesis, computational and optical studies of tetraphenylethene-linked Pd(ii)dipyrrinato complexes. (2021). New Journal of Chemistry, RSC Publishing. [Link]

-

The Relativistic Effects on the Carbon-Carbon Coupling Constants Mediated by a Heavy Atom. (2018). ResearchGate. [Link]

-

Relativistic effects on the chemistry of heavier elements. (2023). Resonance, Indian Academy of Sciences. [Link]

-

Perspective: Relativistic effects. (2012). The Journal of Chemical Physics, AIP Publishing. [Link]

-

Relativistic Effects in Chemistry: More Common Than You Thought. (2012). Annual Review of Physical Chemistry. [Link]

-

Relativistic quantum chemistry - Wikipedia. Wikipedia. [Link]

-

Molecular orbital theory - Wikipedia. Wikipedia. [Link]

-

Molecular Orbital Theory - Chemistry LibreTexts. Chemistry LibreTexts. [Link]

-

Molecular Orbital Theory – Inorganic Chemistry for Chemical Engineers. University of Alberta Libraries. [Link]

-

Molecular Orbital Theory – Octahedral, Tetrahedral or Square Planar Complexes. Dalal Institute. [Link]

-

π-Bonding and Molecular Orbital Theory. Dalal Institute. [Link]

-

This compound | C24H20Pb | CID 72906 - PubChem. National Institutes of Health. [Link]

-

Synthesis, X-ray Crystal Structure, and Computational Characterization of Tetraphenylborate, 3-(5H-Dibenzo[a,d] cyclohepten-5-ylidene)-N, N-Dimethyl-1-propanamine. (2023). MDPI. [Link]

-

Computational Chemistry for the Identification of Lead Compounds for Radiotracer Development. (2022). MDPI. [Link]

-

Electronic structure of Pb10(PO4)6(OH) 2 hydroxypyromorphite. (2007). ResearchGate. [Link]

Sources

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. chemimpex.com [chemimpex.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Molecular orbital theory - Wikipedia [en.wikipedia.org]

- 5. 2.7 Molecular Orbital Theory – Inorganic Chemistry for Chemical Engineers [pressbooks.bccampus.ca]

- 6. Relativistic quantum chemistry - Wikipedia [en.wikipedia.org]

- 7. annualreviews.org [annualreviews.org]

- 8. d-nb.info [d-nb.info]

- 9. researchoutput.csu.edu.au [researchoutput.csu.edu.au]

- 10. mdpi.com [mdpi.com]

- 11. mdpi.com [mdpi.com]

Synthesis of Tetraphenyllead via the Grignard Pathway: A Mechanistic and Practical Exploration

An In-depth Technical Guide:

This guide provides an in-depth examination of the synthesis of tetraphenyllead, Pb(C₆H₅)₄, utilizing the Grignard reaction. It is intended for researchers, chemists, and professionals in drug development who require a comprehensive understanding of not just the procedural steps, but the underlying mechanistic principles that govern this classic organometallic transformation. We will dissect the causality behind experimental choices, establish self-validating protocols for trustworthiness, and ground our discussion in authoritative scientific literature.

A Note on Safety: Organolead compounds, including this compound, are highly toxic.[1][2] They pose significant health risks, including damage to the nervous system, kidneys, and reproductive organs, and are classified as hazardous to the environment.[3][4] All experimental work described herein must be conducted in a well-ventilated chemical fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. All waste must be disposed of as hazardous material according to institutional and regulatory guidelines.[2]

Part 1: The Nucleophilic Synthon - Preparation and Validation of Phenylmagnesium Bromide

The success of the entire synthesis hinges on the quality of the Grignard reagent, phenylmagnesium bromide (PhMgBr). It serves as the nucleophilic source of phenyl groups. Its preparation is a foundational technique in organic chemistry, yet it demands meticulous attention to detail.

Mechanistic Underpinnings of Grignard Reagent Formation

The formation of a Grignard reagent involves the insertion of magnesium metal into a carbon-halogen bond—in this case, the C-Br bond of bromobenzene.[5] The reaction is not a simple solution-phase process but a complex heterogeneous reaction occurring on the surface of the magnesium metal.[6] The mechanism is understood to involve radical intermediates.[6][7]

Crucial Causality—The Role of the Solvent: The choice of an anhydrous, aprotic solvent, typically diethyl ether or tetrahydrofuran (THF), is non-negotiable. Grignard reagents are potent bases and will be instantly destroyed by protic sources (e.g., water, alcohols) via an acid-base reaction to produce benzene.[8][9] The ether solvent is not merely a medium; it plays a critical role in stabilizing the Grignard reagent by coordinating to the magnesium center, fulfilling its octet.[8]

Experimental Protocol: Synthesis of Phenylmagnesium Bromide

This protocol outlines a standard laboratory-scale preparation.

Apparatus:

-

A three-necked round-bottom flask, oven-dried to remove all moisture.

-

A magnetic stirrer and stir bar.

-

A reflux condenser fitted with a calcium chloride drying tube.

-

An equalizing pressure addition funnel.

Reagents:

-

Magnesium turnings

-

Bromobenzene (anhydrous)

-

Anhydrous diethyl ether

-

A small crystal of iodine (as an activator)

Procedure:

-

Place the magnesium turnings and the iodine crystal into the dried three-necked flask.

-

Assemble the apparatus under a flow of dry nitrogen or argon. All glassware must be scrupulously dry.

-

In the addition funnel, prepare a solution of bromobenzene in approximately one-third of the total anhydrous diethyl ether.

-

Add a small portion (approx. 1-2 mL) of the bromobenzene solution to the magnesium turnings.[10] The reaction is initiated when the brownish color of the iodine disappears and the solution becomes cloudy and begins to gently reflux. Gentle heating may be required to start the reaction.

-

Once initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a steady reflux.[11]

-

After the addition is complete, if magnesium remains, reflux the mixture gently for an additional 30-60 minutes to ensure complete reaction.[12] The final solution should appear grayish and cloudy.

Trustworthiness: A Self-Validating System

Before proceeding, it is crucial to confirm the successful formation and approximate concentration of the Grignard reagent.

-

Visual Confirmation: The disappearance of most of the magnesium metal and the formation of the characteristic cloudy, grey-to-brown solution are primary indicators.

-

Qualitative Chemical Test (Gilman Test): The Gilman test provides a reliable colorimetric confirmation for the presence of Grignard reagents.[13] A sample of the reaction mixture is treated with a solution of Mischler's ketone, followed by hydrolysis and the addition of iodine in acetic acid. A resulting greenish-blue color confirms the presence of the organometallic species.[13][14]

Part 2: The Core Transformation - Reaction with Lead(II) Chloride

This stage involves the reaction of the prepared phenylmagnesium bromide with a lead salt to form the tetra-substituted organolead compound.

The Disproportionation Mechanism: Beyond Simple Metathesis

The synthesis of this compound from lead(II) chloride was first reported by Pfeiffer and Truskier in 1904.[3][15] The overall stoichiometry is often presented as:

4 PhMgBr + 2 PbCl₂ → Pb(C₆H₅)₄ + Pb + 4 MgBrCl [3][16]

A superficial glance might suggest a simple substitution, but this equation hides a more elegant mechanistic truth. The reaction does not produce a simple diaryllead(II) species, PbPh₂. Such compounds are generally unstable.[17] Instead, the reaction proceeds through the formation of a transient Pb(II) organometallic intermediate which then undergoes disproportionation .[16][17]

The Pb(II) center is alkylated to form a diaryllead species, which is unstable and rapidly disproportionates to the thermodynamically more stable tetravalent lead in this compound (Pb(IV)) and elemental lead (Pb(0)).[17] This mechanistic detail is critical as it explains why elemental lead is an unavoidable byproduct and dictates the 2:4 stoichiometry between the lead salt and the Grignard reagent.

Experimental Protocol: Synthesis of this compound

Procedure:

-

Cool the previously prepared phenylmagnesium bromide solution in an ice bath.

-

While stirring vigorously, add anhydrous lead(II) chloride (PbCl₂) to the Grignard solution in small portions.[18] Controlling the temperature during this exothermic addition is key to minimizing side reactions, such as the formation of biphenyl.[19]

-

After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.

-

Gently reflux the reaction mixture with continued stirring for several hours to drive the reaction to completion.[18]

-

Workup: Cool the reaction mixture again in an ice bath. Very slowly and carefully, pour the mixture over a slurry of crushed ice and dilute hydrochloric acid to hydrolyze any unreacted Grignard reagent and dissolve the magnesium salts.[18]

-

The crude product, containing this compound and elemental lead, will precipitate as a solid.

Part 3: Isolation, Purification, and Data

Protocol: Purification of this compound

-

Filter the solid mixture from the workup step using a Büchner funnel.

-

Wash the solid with water and then a small amount of cold ethanol to remove some impurities.

-

The primary purification challenge is separating the desired white this compound from the black, finely divided elemental lead. This is achieved by selective dissolution.

-

Transfer the crude solid to a flask and add a suitable solvent in which this compound is soluble but elemental lead is not, such as hot benzene or chloroform.[3][18] (Caution: Benzene is a known carcinogen).

-

Heat the mixture to dissolve the this compound, then filter the hot solution to remove the insoluble elemental lead.

-

Allow the filtrate to cool slowly to room temperature, then in an ice bath, to crystallize the pure this compound.

-

Collect the white crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum. The melting point of pure this compound is 227–228 °C.[3]

Data Presentation

The following table summarizes typical quantitative data for this synthesis. Yields are highly dependent on the quality of the Grignard reagent and adherence to anhydrous conditions.

| Parameter | Value | Rationale / Comment |

| Grignard Formation | ||

| Mg:Bromobenzene Ratio | ~1:1.05 | A slight excess of the halide ensures all magnesium is consumed. |

| Solvent | Anhydrous Diethyl Ether | Stabilizes the Grignard reagent and is aprotic. |

| Main Reaction | ||

| PhMgBr:PbCl₂ Molar Ratio | 2:1 (or 4:2) | Reflects the disproportionation mechanism where two Pb(II) atoms yield one Pb(IV) and one Pb(0).[16][17] |

| Reaction Temperature | 0 °C (addition), then reflux (~35 °C) | Initial cooling minimizes side reactions; reflux ensures completion. |

| Reflux Time | 2-8 hours | Longer times can improve yields but must be balanced against potential side product formation.[18] |

| Purification | ||

| Recrystallization Solvent | Benzene or Chloroform | Good solubility for PbPh₄ at high temperature, poor at low temperature. |

| Expected Yield | 40-55% | Yields are moderate due to the nature of the reaction and potential for side reactions.[18] |

Part 4: Visualization of Workflow and Mechanism

Diagrams created using Graphviz provide a clear visual summary of the process and the core chemical transformation.

Caption: Experimental workflow for the synthesis of this compound.

Caption: The disproportionation mechanism in this compound synthesis.

References

-

Gilman, H., & Schulze, F. (1925). A qualitative color test for the Grignard reagent. J. Am. Chem. Soc., 47(7), 2002–2005. [Link]

-

Wikipedia. (n.d.). This compound. [Link]

-

Organic Syntheses. (n.d.). Phenylmagnesium bromide. Organic Syntheses Procedure. [Link]

-

PrepChem.com. (n.d.). Synthesis of Phenyl magnesium bromide. [Link]

-

Wikipedia. (n.d.). Phenylmagnesium bromide. [Link]

-

Gilman, H., & Robinson, J. (1927). The Preparation of Tetraphenyl Lead. Journal of the American Chemical Society, 49(9), 2315-2317. [Link]

-

University of Wisconsin-Madison. (n.d.). Preparation of the Grignard reagent, phenylmagnesium bromide. [Link]

-

Organic Syntheses. (n.d.). 2,3-Diphenylindone. Organic Syntheses Procedure. [Link]

-

ChemEurope.com. (n.d.). Organolead compound. [Link]

-

Seyferth, D. (2003). The Rise and Fall of Tetraethyllead. 1. Discovery and Slow Development in European Universities, 1853-1920. Organometallics, 22(13), 2346-2357. [Link]

-

Wikipedia. (n.d.). Lead(II) chloride. [Link]

-

Fiveable. (n.d.). Gilman Reagent Definition. [Link]

-

Chemistry Stack Exchange. (2023). Does Grignard reagent on reaction with PbCl2 give PbR4 and not PbR2? [Link]

-

ResearchGate. (n.d.). Organolead Chemistry. [Link]

-

Royal Society of Chemistry. (2023). Gilman reagent toward the synthesis of natural products. [Link]

-

OrgoSolver. (n.d.). Grignard Reagents, Organolithium Compounds, and Gilman Reagents. [Link]

-

Journal of the American Chemical Society. (1925). A QUALITATIVE COLOR TEST FOR THE GRIGNARD REAGENT. [Link]

-

The Journal of Organic Chemistry. (1967). Synthesis of organolead compounds from lead tetraacetate. [Link]

-

Master Organic Chemistry. (2015). Reactions of Grignard Reagents. [Link]

-

UNI ScholarWorks. (n.d.). "Mechanism of the Formation of Tetraphenyl-Lead from Lead Chloride and " by Ernest Bindschadler and Henry Gilman. [Link]

-

ChemBK. (2024). This compound. [Link]

-

Chemistry LibreTexts. (2024). 7: The Grignard Reaction (Experiment). [Link]

-

The Journal of Organic Chemistry. (n.d.). The Synthesis of Organolead-Sulfur Compounds. [Link]

-

IntechOpen. (2018). A Review of Organotin Compounds: Chemistry and Applications. [Link]

-

PubMed. (2019). Synthesis, Characterization, and Properties of Tetraphenylethylene-Based Tetrakis-NHC Ligands and Their Metal Complexes. [Link]

-

Chemistry Steps. (n.d.). Reaction of Acyl Chlorides with Grignard and Gilman (Organocuprate) Reagents. [Link]

-

ResearchGate. (2025). Synthesis of tetraphenylene derivatives and their recent advances. [Link]

-

ResearchGate. (2025). Side Reactions in a Grignard Synthesis. [Link]

-

YouTube. (2015). Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry. [Link]

-

Master Organic Chemistry. (2011). Grignard Reagents For Addition To Aldehydes and Ketones. [Link]

-

PubChem. (n.d.). This compound. [Link]

-

Accounts of Chemical Research. (n.d.). Mechanism of Grignard Reagent Formation. The Surface Nature of the Reaction. [Link]

-

Chemistry Connected. (n.d.). Grignard Reaction – Beyond Labz Virtual ChemLab Activity. [Link]

Sources

- 1. Organolead compound [chemeurope.com]

- 2. chembk.com [chembk.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. This compound | C24H20Pb | CID 72906 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. web.alfredstate.edu [web.alfredstate.edu]

- 7. leah4sci.com [leah4sci.com]

- 8. Phenylmagnesium bromide - Wikipedia [en.wikipedia.org]

- 9. chemistryconnected.com [chemistryconnected.com]

- 10. Chemistry 211 Experiment 2 [home.miracosta.edu]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. Gilman test - Wikipedia [en.wikipedia.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Lead(II) chloride - Wikipedia [en.wikipedia.org]

- 17. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 18. pubs.acs.org [pubs.acs.org]

- 19. chem.libretexts.org [chem.libretexts.org]

The Landmark Synthesis of Tetraphenyllead: A Technical Retrospective on the 1904 Pfeiffer and Truskier Method

A comprehensive guide for researchers and chemical professionals on the original synthesis, underlying mechanisms, and modern safety considerations of a foundational organometallic compound.

Introduction: The Dawn of Organolead Chemistry

In the annals of organometallic chemistry, the synthesis of tetraphenyllead by Paul Pfeiffer and Paul Truskier in 1904 stands as a seminal achievement. Published in the Berichte der deutschen chemischen Gesellschaft, their work provided a viable pathway to a tetraorganolead compound using the then-novel Grignard reagents.[1][2] This technical guide revisits their groundbreaking experiment, offering a detailed protocol based on the original publication, an analysis of the reaction mechanism, and the critical safety protocols required for handling such hazardous materials, contextualized with over a century of accumulated chemical knowledge.

The Original Pfeiffer and Truskier Synthesis: A Step-by-Step Protocol

The 1904 synthesis of this compound marked a significant advancement in the preparation of organolead compounds.[3] Pfeiffer and Truskier utilized the reaction of a phenylmagnesium bromide Grignard reagent with lead(II) chloride in diethyl ether to achieve this milestone. The following protocol is a direct interpretation of their published work.

Experimental Protocol

-

Preparation of the Grignard Reagent: In a thoroughly dried flask equipped with a reflux condenser, magnesium turnings are covered with anhydrous diethyl ether. Bromobenzene is then added dropwise to initiate the formation of phenylmagnesium bromide. The reaction is typically initiated with a small crystal of iodine if necessary and proceeds under gentle reflux until the magnesium is consumed.

-

Reaction with Lead(II) Chloride: A suspension of finely powdered, anhydrous lead(II) chloride in anhydrous diethyl ether is prepared in a separate flask.

-

Addition of Grignard Reagent: The freshly prepared phenylmagnesium bromide solution is added gradually to the stirred suspension of lead(II) chloride. The reaction is exothermic and may require external cooling to maintain a moderate temperature.

-

Reaction Completion and Work-up: After the addition is complete, the reaction mixture is stirred for an extended period to ensure complete reaction. The resulting mixture is then carefully hydrolyzed by pouring it onto a mixture of ice and a dilute acid (e.g., hydrochloric or sulfuric acid) to decompose any unreacted Grignard reagent and precipitate inorganic salts.

-

Isolation and Purification: The ethereal layer, containing the crude this compound, is separated. The ether is evaporated, and the solid residue is then recrystallized from a suitable solvent, such as benzene or a mixture of chloroform and ethanol, to yield purified this compound.

Overall Reaction:

4 C₆H₅MgBr + 2 PbCl₂ → (C₆H₅)₄Pb + Pb + 4 MgBrCl

This balanced equation reflects the stoichiometry of the reaction, which notably produces elemental lead as a byproduct.

Mechanistic Insights into the Carbon-Lead Bond Formation

The synthesis of this compound from a Grignard reagent and lead(II) chloride is a more complex process than the overall stoichiometry might suggest. It is generally accepted to proceed through a series of intermediate organolead species.

The reaction likely involves the following key steps:

-

Initial Alkylation: The highly nucleophilic phenyl group from the phenylmagnesium bromide attacks the lead(II) chloride, displacing a chloride ion to form an unstable monophenyllead chloride intermediate.

-

Further Alkylation and Disproportionation: Subsequent additions of the Grignard reagent lead to the formation of diphenyllead. Diphenyllead is unstable and readily disproportionates to form the more stable this compound and elemental lead. This disproportionation is a key feature of the reaction mechanism.

While Pfeiffer and Truskier did not elucidate the detailed mechanism, subsequent studies on similar organolead syntheses support this pathway. The formation of metallic lead is a strong indicator of the disproportionation of lower-valent organolead intermediates.

Quantitative Data and Physical Properties

The following table summarizes the key quantitative and physical data for this compound.

| Property | Value |

| Chemical Formula | Pb(C₆H₅)₄ |

| Molar Mass | 515.7 g/mol |

| Appearance | White crystalline solid |

| Melting Point | 227-229 °C |

| Solubility | Insoluble in water; soluble in hot benzene, chloroform, and pyridine. |

Reactivity and Applications of this compound

This compound exhibits characteristic reactivity for a tetraorganolead compound. The phenyl groups can be cleaved by various electrophiles. For instance, reaction with hydrogen halides or halogens results in the stepwise replacement of phenyl groups with halide atoms, forming triphenyllead halides and diphenyllead dihalides.

Historically, the primary application of organolead compounds was as anti-knock agents in gasoline, with tetraethyllead being the most prominent example. This compound itself has found more limited use in organic synthesis as a phenylating agent, capable of transferring a phenyl group to a suitable substrate.

Critical Safety Protocols and Handling

Extreme Caution is Advised. Organolead compounds, including this compound, are highly toxic. They can be absorbed through the skin, ingested, or inhaled. Chronic exposure can lead to severe and irreversible neurological damage, kidney damage, and reproductive harm.

Mandatory Safety Precautions:

-

Engineering Controls: All manipulations involving this compound or its synthesis must be conducted in a well-ventilated chemical fume hood.

-

Personal Protective Equipment (PPE): Wear a lab coat, chemical-resistant gloves (nitrile or neoprene), and chemical safety goggles at all times.

-

Decontamination: All glassware and equipment must be thoroughly decontaminated after use. A common method involves rinsing with a solution that can cleave the carbon-lead bonds, followed by proper disposal of the resulting waste.

-

Waste Disposal: All solid and liquid waste containing organolead compounds must be disposed of as hazardous waste according to institutional and governmental regulations.

Conclusion

The 1904 synthesis of this compound by Pfeiffer and Truskier was a pivotal moment in the development of organometallic chemistry. Their use of Grignard reagents opened the door to a new class of organolead compounds. While the utility of these compounds is now limited by their extreme toxicity, understanding their synthesis and properties remains a valuable lesson in the history and practice of chemistry. Modern researchers must approach this and any related chemistry with the utmost respect for the associated hazards and with stringent adherence to safety protocols.

References

-

Pfeiffer, P., & Truskier, P. (1904). Zur Darstellung organischer Blei- und Quecksilber-Verbindungen. Berichte der deutschen chemischen Gesellschaft, 37(1), 1125-1127. [Link]

-

Wikipedia. (n.d.). This compound. Retrieved from [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

- Seyferth, D. (2003). The Rise and Fall of Tetraethyllead. 1. Discovery and Slow Development in European Universities, 1853–1920. Organometallics, 22(12), 2346–2359.

- Gilman, H., & Bindschadler, E. (1941). Mechanism of the Formation of Tetraphenyl-Lead from Lead Chloride and Phenyllithium. Proceedings of the Iowa Academy of Science, 48(1), 263-265.

-

Drexel University. (n.d.). Standard Operating Procedures For Handling, Storage and Disposal of Lead Compounds. Retrieved from [Link]

-

Princeton University Environmental Health and Safety. (n.d.). Safe handling of organolithium compounds in the laboratory. Retrieved from [Link]

Sources

physical and chemical properties of tetraphenyllead

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetraphenyllead, with the chemical formula C₂₄H₂₀Pb, is an organolead compound characterized by a central lead atom bonded to four phenyl groups.[1][2][3] This white, crystalline solid has garnered significant interest in various scientific fields due to its unique chemical properties and reactivity.[1][2] This guide provides an in-depth exploration of the physical and chemical properties of this compound, its synthesis, and crucial safety information, tailored for professionals in research and development.

Core Physical and Chemical Properties

This compound is a stable compound under normal conditions, though it can decompose when exposed to heat or light.[3] It is notable for its high molecular weight and is more soluble in organic solvents than in water.[3]

Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₂₄H₂₀Pb | [1][3][4] |

| Molar Mass | 515.62 g/mol | [1][5] |

| Appearance | White to off-white or yellowish crystalline powder | [1][2][3] |

| Melting Point | 227 - 231 °C | [1][2][5] |

| Boiling Point | 270 °C (decomposes) | [2][5][6] |

| Density | 1.53 g/cm³ | [2][5][6] |

| Solubility in water | Insoluble | [2][5] |

| Solubility in organic solvents | Soluble in benzene (15.4 g/L), dioxane (11.4 g/L), and carbon tetrachloride (8.04 g/L). Also soluble in ether and hot toluene. | [2][5] |

| Flash Point | 126 °C at 13 mmHg | [2][5] |

Chemical Properties and Reactivity

This compound exhibits a range of chemical behaviors that are of interest to synthetic chemists. Its reactivity is centered around the cleavage of the carbon-lead bond.

-

Reaction with Acids: this compound reacts with hydrogen chloride (HCl) in an ethanol solution. This reaction leads to the sequential substitution of phenyl groups with chlorine atoms, forming triphenyllead chloride and then diphenyllead dichloride.[2]

-

Reaction with Halogens: In the presence of chloroform, this compound reacts with iodine to yield triphenyllead iodide.[2]

-

Reaction with Sulfur: A notable and hazardous reaction occurs when this compound is heated with sulfur to 150 °C. This results in an explosive reaction that produces diphenyl sulfide and lead(II) sulfide.[2]

-

Lewis Acidity: The compound can act as a Lewis acid, which makes it a valuable catalyst in certain organic synthesis and polymer chemistry reactions.[1]

Synthesis of this compound

The primary and historically significant method for synthesizing this compound involves a Grignard reaction.

Grignard Reaction Synthesis

This method, first reported by P. Pfeiffer and P. Truskier in 1904, remains a common laboratory-scale synthesis.[2][7]

Reaction: Phenylmagnesium bromide reacts with lead(II) chloride in diethyl ether to produce this compound.[2][7]

Experimental Protocol: Synthesis of this compound via Grignard Reaction [8]

-

Preparation of Phenylmagnesium Bromide: In a three-necked flask, prepare phenylmagnesium bromide from 0.5 mole of magnesium, 0.5 mole of bromobenzene, and 200 cc of anhydrous ether.

-

Reaction with Lead Chloride: To the freshly prepared Grignard reagent, add 400 cc of dried benzene. Then, gradually add lead chloride.

-

Reflux: The mixture is refluxed with continuous stirring for eight hours.

-

Hydrolysis and Extraction: The reaction mixture is then poured into iced hydrochloric acid. The ether-benzene layer is separated from the aqueous acid layer.

-

Crystallization and Purification: The organic layer is concentrated to induce crystallization of this compound. The product can be further purified by recrystallization.

It is important to note that the yield of this reaction can be influenced by various factors, and optimizing conditions is crucial for achieving higher yields.[8] Another approach involves the use of phenyllithium in place of phenylmagnesium bromide.[9]

Caption: Synthesis of this compound via Grignard Reaction.

Applications in Research and Development

The unique properties of this compound have led to its use in several areas of scientific research:

-

Organic Synthesis: It serves as a reagent for creating other organolead compounds, which are valuable in the development of new materials and pharmaceuticals.[1]

-

Catalysis: Its ability to act as a Lewis acid makes it useful as a catalyst in various chemical reactions, enhancing reaction rates and selectivity.[1]

-

Materials Science: Researchers have explored its use in the production of certain semiconductors and electronic devices due to its electrical properties.[1] It has also been investigated as a precursor for lead-based nanomaterials.[1]

-

Analytical Chemistry: The compound is utilized in analytical methods for the detection and quantification of lead in different samples.[1]

-

Environmental Studies: It is employed in studies to understand the behavior of lead compounds in the environment, aiding in pollution research and the development of remediation strategies.[1]

Safety and Toxicology

This compound is a hazardous substance that requires careful handling and adherence to strict safety protocols.

Health Hazards

-

Toxicity: It is harmful if swallowed or inhaled and can be toxic if it comes into contact with the skin.[4][10]

-

Reproductive Toxicity: this compound may cause damage to fertility or an unborn child.[2][10]

-

Organ Damage: Prolonged or repeated exposure can lead to damage to organs, including the kidneys, liver, male gonads, and the central nervous system.[2][10]

-

Carcinogenicity: It is considered a possible carcinogen.[2]

Safety Precautions

-

Personal Protective Equipment (PPE): Always wear appropriate protective gloves, goggles, and clothing to prevent direct contact.[5]

-

Ventilation: Work in a well-ventilated area or use a fume hood to avoid inhalation of dust or vapors.

-

Handling: Avoid creating dust. Do not ingest or inhale the substance.

-

Storage: Store in a dry, cool, and well-ventilated place, away from heat and light.[6]

-

Disposal: Dispose of this compound and its container as hazardous waste in accordance with local, state, and federal regulations.[5]

Spectroscopic Data

Spectroscopic analysis is crucial for the characterization of this compound.

-

NMR Spectroscopy: ¹H NMR spectral data is available and can be used to confirm the presence of the phenyl groups.[4][11]

-

Mass Spectrometry: Mass spectrometry data, including GC-MS, can be used to determine the molecular weight and fragmentation pattern of the compound.[4][12]

-

IR Spectroscopy: Infrared spectroscopy provides information about the vibrational modes of the molecule, which can be useful for structural elucidation.[4][13]

Conclusion

This compound is a versatile organolead compound with a rich chemistry and a range of applications in scientific research. Its synthesis, while well-established, requires careful execution. The significant health and environmental hazards associated with this compound necessitate stringent safety measures during its handling, use, and disposal. For researchers and scientists, a thorough understanding of both its properties and its risks is paramount for its responsible and effective utilization in the advancement of science and technology.

References

-

Chem-Impex. Tetraphenyl lead. [Link]

-

Wikipedia. This compound. [Link]

-

ChemBK. This compound. [Link]

-

PubChem. This compound. [Link]

-

Haz-Map. This compound - Hazardous Agents. [Link]

-

UNI ScholarWorks. Mechanism of the Formation of Tetraphenyl-Lead from Lead Chloride and Phenyllithium. [Link]

-

Gilman, H., & Robinson, J. (1927). THE PREPARATION OF TETRAPHENYL LEAD. [Link]

-

TCI. 9623 Tetraphenyl Lead (English) AAA TCI MSDS A2.0 (DEFAULT FORMAT). [Link]

-

ResearchGate. (PDF) Synthesis of tetraphenylene derivatives and their recent advances. [Link]

-

ACS Publications. Vibrational spectra and structure of organolead compounds. II. This compound, hexaphenyldilead, triphenyllead halides, and diphenyllead dihalides. [Link]

-

SpectraBase. Tetraphenyl Lead - Optional[1H NMR] - Chemical Shifts. [Link]

-

SpectraBase. Tetraphenyl Lead - Optional[MS (GC)] - Spectrum. [Link]

-

precisionFDA. This compound. [Link]

-

ACS Publications. The Rise and Fall of Tetraethyllead. 2. [Link]

-

ACS Publications. The Rise and Fall of Tetraethyllead. 1. Discovery and Slow Development in European Universities, 1853−1920. [Link]

-

Tamil Wikipedia. டெட்ராபீனைல்காரீயம். [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. CAS 595-89-1: this compound | CymitQuimica [cymitquimica.com]

- 4. This compound | C24H20Pb | CID 72906 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chembk.com [chembk.com]

- 6. This compound CAS#: 595-89-1 [m.chemicalbook.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. scholarworks.uni.edu [scholarworks.uni.edu]

- 10. This compound - Hazardous Agents | Haz-Map [haz-map.com]

- 11. spectrabase.com [spectrabase.com]

- 12. spectrabase.com [spectrabase.com]

- 13. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to the Solubility of Tetraphenyllead in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of tetraphenyllead ((C₆H₅)₄Pb), an organolead compound with applications in organic synthesis and materials science.[1] Aimed at researchers, scientists, and professionals in drug development and chemical manufacturing, this document delves into the theoretical principles governing its dissolution, presents quantitative solubility data, and outlines a detailed experimental protocol for solubility determination. By synthesizing physicochemical properties with practical, field-proven methodologies, this guide serves as an essential resource for the safe and effective handling and application of this compound.

Introduction to this compound

This compound, also known as tetraphenylplumbane, is a white crystalline solid with the chemical formula (C₆H₅)₄Pb.[2][3] It is an organometallic compound where a central lead atom is covalently bonded to four phenyl groups. This structure imparts specific chemical and physical properties that dictate its behavior in various media. While it has utility as a reagent and catalyst in certain organic reactions, its use is governed by stringent safety protocols due to the inherent toxicity of lead compounds.[2][4] A thorough understanding of its solubility is paramount for its application in synthesis, purification via crystallization, and for ensuring safe handling and disposal.[4]

Physicochemical Properties Governing Solubility

The solubility of a compound is dictated by its molecular structure and the intermolecular forces it can establish with a solvent. For this compound, the key properties are:

-

Molecular Structure: The molecule possesses a tetrahedral geometry with a central lead atom surrounded by four bulky, nonpolar phenyl groups. This large, symmetric structure contributes to strong intermolecular van der Waals forces in the solid state.

-

Polarity: Due to its symmetrical shape, this compound is a nonpolar molecule. This is a primary determinant of its solubility behavior, following the principle of "like dissolves like".[5][6]

-

Physical State: It is a white to off-white crystalline powder with a high melting point of approximately 227-231°C, indicative of significant crystal lattice energy that must be overcome for dissolution to occur.[1][2][7]

-

Molecular Weight: With a molar mass of approximately 515.62 g/mol , it is a relatively large molecule, which can present a steric hindrance to solvation.[1][2][3] Larger molecules generally require more energy to separate from their solid lattice and create larger cavities within the solvent.[5][8]

Theoretical Framework: "Like Dissolves Like"

The principle of "like dissolves like" is the cornerstone for predicting the solubility of this compound.[5][6] This principle states that substances with similar intermolecular forces are likely to be soluble in one another.

-

Nonpolar Solvents: this compound, being nonpolar, is expected to be most soluble in nonpolar organic solvents. The dissolution process is driven by the establishment of favorable van der Waals forces between the phenyl groups of the solute and the molecules of the nonpolar solvent.

-

Polar Solvents: Conversely, it is insoluble in highly polar solvents like water.[2][4][9] The strong hydrogen bonding network between water molecules cannot be overcome by the weak interactions that would form with the nonpolar this compound. There is no significant enthalpic gain to offset the energy required to break the solvent-solvent interactions.

The interplay between the solute's properties and the solvent's characteristics determines the extent of solubility.

Caption: Logical workflow for predicting this compound solubility.

Quantitative Solubility Data

Precise quantitative data is crucial for experimental design. The following table summarizes the known solubility of this compound in various organic solvents. It is important to note that temperature significantly impacts solubility; for most solids in liquid solvents, solubility increases with temperature.[5]

| Solvent | Chemical Formula | Type | Solubility (g/L) | Temperature (°C) | Reference |

| Benzene | C₆H₆ | Aromatic, Nonpolar | 15.4 | Not Specified | |

| Dioxane | C₄H₈O₂ | Ether, Polar Aprotic | 11.4 | Not Specified | [9] |

| Carbon Tetrachloride | CCl₄ | Halogenated, Nonpolar | 8.04 | Not Specified | [9] |

| Toluene | C₇H₈ | Aromatic, Nonpolar | Very faint turbidity (in hot Toluene) | Hot | [2][7][10][11] |

| Diethyl Ether | (C₂H₅)₂O | Ether, Nonpolar | Soluble | Not Specified | [2] |

| Water | H₂O | Polar Protic | Insoluble | Not Specified | [2][9] |

Note: The term "soluble" indicates qualitative information where quantitative data was not available. The data for toluene suggests that elevated temperatures are required to achieve even minimal solubility.

Experimental Protocol for Solubility Determination

This section provides a standardized, gravimetric method for determining the solubility of this compound in an organic solvent. This protocol is designed to be self-validating but requires strict adherence to safety procedures due to the compound's toxicity.

5.1. Safety Precautions

-

Toxicity: this compound is toxic and can be harmful if inhaled, ingested, or absorbed through the skin.[2][3] It is a suspected reproductive toxin.[3]

-

Handling: All manipulations must be performed in a certified chemical fume hood. Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemically resistant gloves, is mandatory.

-

Disposal: All waste containing this compound must be disposed of as hazardous waste according to institutional and regulatory guidelines.[2]

5.2. Materials and Equipment

-

This compound (≥97% purity)

-

Selected organic solvent (analytical grade)

-

Thermostatically controlled shaker or water bath

-

Scintillation vials or sealed flasks

-

Analytical balance (±0.0001 g)

-

Syringe filters (0.2 µm, PTFE or other solvent-compatible material)

-

Volumetric flasks and pipettes

-

Evaporating dish or pre-weighed beaker

-

Vacuum oven

5.3. Step-by-Step Methodology

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a scintillation vial. The excess solid is crucial to ensure equilibrium with a saturated solution.

-

Pipette a precise volume (e.g., 10.0 mL) of the chosen organic solvent into the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a thermostatic shaker set to the desired temperature (e.g., 25°C).

-

Allow the mixture to equilibrate for a minimum of 24-48 hours. This extended time is necessary to ensure the dissolution process has reached a steady state.

-

-

Sample Extraction and Filtration:

-

After equilibration, allow the vial to stand undisturbed in the thermostatic bath for at least 2 hours to let the excess solid settle.

-

Carefully draw a known volume of the supernatant (e.g., 5.0 mL) using a volumetric pipette.

-

Immediately filter the solution through a 0.2 µm syringe filter into a pre-weighed evaporating dish. This step is critical to remove any undissolved solid particles.

-

-

Solvent Evaporation and Mass Determination:

-

Place the evaporating dish in a vacuum oven at a moderate temperature (e.g., 40-50°C) until all the solvent has evaporated.

-

Once a constant weight is achieved, record the final mass of the dish containing the dried this compound residue.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved this compound by subtracting the initial mass of the empty dish from the final mass.

-

Determine the solubility using the following formula: Solubility (g/L) = (Mass of residue (g) / Volume of filtered aliquot (L))

-

Caption: Experimental workflow for determining this compound solubility.

Conclusion

The solubility of this compound is governed primarily by its nonpolar nature, making it soluble in nonpolar organic solvents like benzene and sparingly soluble or insoluble in polar media. Quantitative data reveals a range of solubilities, with aromatic solvents generally being effective. The provided experimental protocol offers a reliable method for determining solubility in specific solvents of interest, emphasizing the critical need for stringent safety measures. This guide provides the foundational knowledge required for researchers to confidently and safely incorporate this compound into their experimental designs.

References

-

ChemBK. (2024). This compound. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

-

Wikipedia. (n.d.). This compound. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Solubility and Factors Affecting Solubility. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. chembk.com [chembk.com]

- 3. This compound | C24H20Pb | CID 72906 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CAS 595-89-1: this compound | CymitQuimica [cymitquimica.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. This compound CAS#: 595-89-1 [m.chemicalbook.com]

- 8. What factors affect solubility? | AAT Bioquest [aatbio.com]